Aethoxidum

Description

Aethoxidum (French: éthoxid) is identified in pharmacological literature as an anti-tuberculosis agent, classified under the therapeutic category of drugs targeting Mycobacterium tuberculosis. The term "抗痨息" (Chinese: kàng láo xī) directly translates to "anti-tuberculosis," indicating its primary clinical application . Ethoxides are typically strong bases and nucleophiles, but this compound’s medicinal use distinguishes it from industrial ethoxide derivatives like sodium or lithium ethoxide.

Properties

CAS No. |

1756-44-1 |

|---|---|

Molecular Formula |

C17H20N2O2S |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

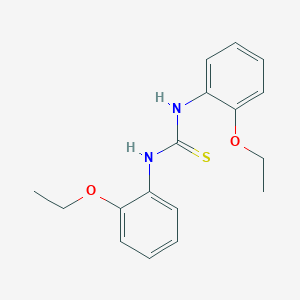

1,3-bis(2-ethoxyphenyl)thiourea |

InChI |

InChI=1S/C17H20N2O2S/c1-3-20-15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) |

InChI Key |

JNYGERXLRVWVMQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OCC)S |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |

Other CAS No. |

1756-44-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N,N’-bis(2-ethoxyphenyl)- can be synthesized through a condensation reaction between 2-ethoxyaniline and thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature and pH conditions. The reaction proceeds as follows:

Step 1: 2-ethoxyaniline is reacted with thiophosgene in the presence of a base such as triethylamine.

Step 2: The intermediate product is then purified through recrystallization to obtain the final compound.

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes:

Raw Material Preparation: Ensuring high purity of 2-ethoxyaniline and thiophosgene.

Reaction Control: Maintaining optimal temperature, pressure, and pH levels.

Purification: Using techniques such as distillation and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’-bis(2-ethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Thiourea, N,N’-bis(2-ethoxyphenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anti-inflammatory drugs.

Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of thiourea, N,N’-bis(2-ethoxyphenyl)- involves its ability to form hydrogen bonds with various substrates. This hydrogen bonding facilitates the activation of electrophiles, making them more reactive towards nucleophiles. The compound can also act as a Lewis base, stabilizing transition states and intermediates in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aethoxidum shares functional and structural similarities with other metal ethoxides, particularly sodium ethoxide (C₂H₅ONa) and lithium ethoxide (C₂H₅OLi). Below, we compare these compounds in terms of chemical properties, synthesis, and applications.

This compound

- Structure : Presumed to be a metal ethoxide (exact metal unspecified).

- Synthesis: Not detailed in the provided evidence.

- Appearance: Not described.

Sodium Ethoxide

- CAS Number : 141-52-6 .

- Structure : Sodium ion (Na⁺) bonded to an ethoxide ion.

- Synthesis: Produced via reaction of sodium hydroxide (NaOH) with ethanol under controlled conditions .

- Appearance: Typically supplied as a concentrated solution in ethanol .

Lithium Ethoxide

- CAS Number: Not provided.

- Structure : Lithium ion (Li⁺) bonded to an ethoxide ion.

- Synthesis: Prepared by reacting metallic lithium with ethanol under anhydrous conditions .

- Appearance : White to pale yellow solid, often granular .

This compound

- Primary Use : Anti-tuberculosis therapy, likely inhibiting mycobacterial growth through mechanisms yet to be elucidated .

Sodium Ethoxide

- Industrial Applications :

- Reactivity : Strong base (pKa ~15.5), enabling deprotonation of alcohols and carboxylic acids .

Lithium Ethoxide

Data Table: Comparative Overview

Research Findings and Key Differences

Functional Divergence

- This compound’s therapeutic role contrasts sharply with the industrial and research applications of sodium and lithium ethoxides. This highlights how minor structural variations (e.g., metal ion choice) dramatically alter a compound’s utility.

- Sodium Ethoxide: Its strong basicity and solubility in ethanol make it ideal for large-scale pharmaceutical synthesis, whereas Lithium Ethoxide’s lower solubility limits it to specialized laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.